An In-depth Technical Guide to the Antimicrobial Spectrum of Ampicillin Trihydrate
An In-depth Technical Guide to the Antimicrobial Spectrum of Ampicillin Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial spectrum of Ampicillin Trihydrate, a broad-spectrum, semi-synthetic aminopenicillin. The document details its mechanism of action, spectrum of activity against key pathogens, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation.
Mechanism of Action
Ampicillin Trihydrate is a beta-lactam antibiotic that exerts a bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[1][2] Its mode of action involves the following key steps:
-
Penetration: The presence of an amino group helps ampicillin penetrate the outer membrane of Gram-negative bacteria through porin channels.[2]
-
Target Binding: Inside the periplasmic space, ampicillin covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[1][3][4][5]
-
Inhibition of Synthesis: The inactivation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[6][7][8][9]
-
Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall, which cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][2]
Caption: Mechanism of action of Ampicillin.
Antimicrobial Spectrum of Activity
Ampicillin is recognized for its broad-spectrum activity, encompassing a range of Gram-positive and Gram-negative bacteria.[1][10] However, the emergence of resistance, primarily through the production of β-lactamase enzymes that cleave the antibiotic's β-lactam ring, has limited its empirical use against certain organisms.[7][11]
Gram-Positive Activity
Ampicillin is effective against many Gram-positive organisms, including:
-
Streptococcus species : Such as Streptococcus pneumoniae and Streptococcus pyogenes.
-
Enterococcus species : It is one of the few antibiotics effective against multidrug-resistant Enterococcus faecalis and Enterococcus faecium.[2]
-
Staphylococcus species : Active against some isolates of Staphylococcus aureus, but not against penicillin-resistant (penicillinase-producing) or methicillin-resistant (MRSA) strains.
-
Listeria monocytogenes [4]
Gram-Negative Activity
The amino group in ampicillin's structure enhances its ability to penetrate the outer membrane of Gram-negative bacteria.[2] Its spectrum includes:
Note: Many strains within these species, particularly E. coli and Haemophilus influenzae, have acquired resistance through β-lactamase production. Most strains of Pseudomonas are intrinsically resistant.[2]
Quantitative Susceptibility Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[12] It is a critical quantitative measure of an antibiotic's potency.
| Organism | Gram Stain | MIC (mg/L or µg/mL) | Reference(s) |
| Escherichia coli | Negative | 4 mg/L | [3] |
| Staphylococcus aureus | Positive | 0.6 - 1 mg/L | [3] |
| Streptococcus pneumoniae | Positive | 0.03 - 0.06 mg/L | [3] |
| Haemophilus influenzae | Negative | 0.25 mg/L | [3] |
| S. pseudintermedius (veterinary) | Positive | 0.25 µg/mL (MIC50) | [6] |
| Pasteurella (veterinary) | Negative | 0.12 µg/mL (MIC50) | [6] |
| S. canis (veterinary) | Positive | 0.25 µg/mL (MIC50) | [6] |
Experimental Protocols for Susceptibility Testing
Standardized methodologies are crucial for accurate and reproducible antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines (M07, M100) for these procedures.[13][14][15]
Broth Microdilution Method (for MIC Determination)
This protocol is used to determine the MIC of ampicillin against a bacterial isolate.
1. Preparation of Materials:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16]
-
Antibiotic: Prepare a stock solution of Ampicillin Trihydrate.[17] Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum: Culture the test organism on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[16]
2. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the ampicillin dilutions with 50-100 µL of the standardized bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]
3. Interpretation:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of ampicillin at which there is no visible growth.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. Ampicillin - Wikipedia [en.wikipedia.org]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ampicillin Trihydrate | C16H25N3O7S | CID 23565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biofargo.com [biofargo.com]
- 7. thomassci.com [thomassci.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mpbio.com [mpbio.com]
- 12. idexx.dk [idexx.dk]
- 13. nih.org.pk [nih.org.pk]
- 14. darvashco.com [darvashco.com]
- 15. goums.ac.ir [goums.ac.ir]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. apec.org [apec.org]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
